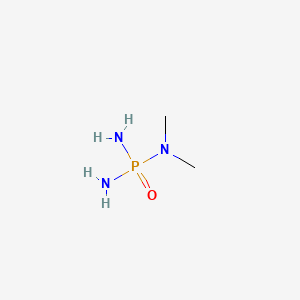

Phosphoric triamide, N,N-dimethyl-

Cat. No. B8432548

Key on ui cas rn:

19316-37-1

M. Wt: 123.09 g/mol

InChI Key: MKRCVOZUOLJWFN-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04530714

Procedure details

Using the procedure described in M. Goehring and K. Niedenzu, Chem. Ber. 89, pp 1768-1771 (1956), 1300-1400 grams of a material containing 53.5% (by weight) of N,N-diethylphosphoric triamide and 46.5% (by weight) of ammonium chloride was prepared by reacting 1035 g of N,N-dimethylphosphoramidic dichloride and ammonia in ether at 0° C. The N,N-dimethylphosphoramidic dichloride was prepared by adding 425 g (9.45 mol) of dimethylamine to 4000 mL (6580 g, 42.7 mol) of phosphorus oxychloride at 0°-10° C., heating the reaction mixture at reflux (105° C.) for 18 h, and distilling the products at reduced pressure (31P NMR (CDCl3): δ 17.7 ppm). Pure N,N-dimethylphosphoric triamide can be obtained by extracting the crude material with chloroform, evaporating the chloroform, and recrystallizing the residue from acetone/chloroform. For example, extraction of 130 g of crude material with 1300 mL of hot chloroform provided 30 g of pure material, mp 128.5°-131° C. (lit. 119° C.), after recrystallization

[Compound]

Name

material

Quantity

1350 (± 50) g

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([N:3]([CH2:8]C)[P:4](=[O:7])([NH2:6])[NH2:5])C.[Cl-].[NH4+].[CH3:12][N:13]([CH3:18])[P:14]([Cl:17])([Cl:16])=[O:15].N.CNC.P(Cl)(Cl)(Cl)=O>CCOCC>[CH3:12][N:13]([CH3:18])[P:14]([Cl:17])([Cl:16])=[O:15].[CH3:1][N:3]([CH3:8])[P:4](=[O:7])([NH2:6])[NH2:5] |f:1.2|

|

Inputs

Step One

[Compound]

|

Name

|

material

|

|

Quantity

|

1350 (± 50) g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N(P(N)(N)=O)CC

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[NH4+]

|

Step Two

|

Name

|

|

|

Quantity

|

1035 g

|

|

Type

|

reactant

|

|

Smiles

|

CN(P(=O)(Cl)Cl)C

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N

|

Step Four

|

Name

|

|

|

Quantity

|

425 g

|

|

Type

|

reactant

|

|

Smiles

|

CNC

|

|

Name

|

|

|

Quantity

|

4000 mL

|

|

Type

|

reactant

|

|

Smiles

|

P(=O)(Cl)(Cl)Cl

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CCOCC

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

105 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was prepared

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at 0° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heating the reaction mixture

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distilling the products at reduced pressure (31P NMR (CDCl3): δ 17.7 ppm)

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CN(P(=O)(Cl)Cl)C

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CN(P(N)(N)=O)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04530714

Procedure details

Using the procedure described in M. Goehring and K. Niedenzu, Chem. Ber. 89, pp 1768-1771 (1956), 1300-1400 grams of a material containing 53.5% (by weight) of N,N-diethylphosphoric triamide and 46.5% (by weight) of ammonium chloride was prepared by reacting 1035 g of N,N-dimethylphosphoramidic dichloride and ammonia in ether at 0° C. The N,N-dimethylphosphoramidic dichloride was prepared by adding 425 g (9.45 mol) of dimethylamine to 4000 mL (6580 g, 42.7 mol) of phosphorus oxychloride at 0°-10° C., heating the reaction mixture at reflux (105° C.) for 18 h, and distilling the products at reduced pressure (31P NMR (CDCl3): δ 17.7 ppm). Pure N,N-dimethylphosphoric triamide can be obtained by extracting the crude material with chloroform, evaporating the chloroform, and recrystallizing the residue from acetone/chloroform. For example, extraction of 130 g of crude material with 1300 mL of hot chloroform provided 30 g of pure material, mp 128.5°-131° C. (lit. 119° C.), after recrystallization

[Compound]

Name

material

Quantity

1350 (± 50) g

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([N:3]([CH2:8]C)[P:4](=[O:7])([NH2:6])[NH2:5])C.[Cl-].[NH4+].[CH3:12][N:13]([CH3:18])[P:14]([Cl:17])([Cl:16])=[O:15].N.CNC.P(Cl)(Cl)(Cl)=O>CCOCC>[CH3:12][N:13]([CH3:18])[P:14]([Cl:17])([Cl:16])=[O:15].[CH3:1][N:3]([CH3:8])[P:4](=[O:7])([NH2:6])[NH2:5] |f:1.2|

|

Inputs

Step One

[Compound]

|

Name

|

material

|

|

Quantity

|

1350 (± 50) g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N(P(N)(N)=O)CC

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[NH4+]

|

Step Two

|

Name

|

|

|

Quantity

|

1035 g

|

|

Type

|

reactant

|

|

Smiles

|

CN(P(=O)(Cl)Cl)C

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N

|

Step Four

|

Name

|

|

|

Quantity

|

425 g

|

|

Type

|

reactant

|

|

Smiles

|

CNC

|

|

Name

|

|

|

Quantity

|

4000 mL

|

|

Type

|

reactant

|

|

Smiles

|

P(=O)(Cl)(Cl)Cl

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CCOCC

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

105 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was prepared

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at 0° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heating the reaction mixture

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distilling the products at reduced pressure (31P NMR (CDCl3): δ 17.7 ppm)

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CN(P(=O)(Cl)Cl)C

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CN(P(N)(N)=O)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |